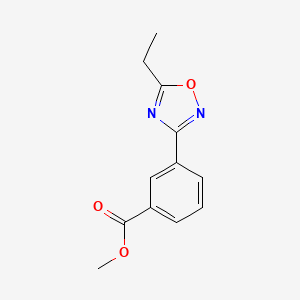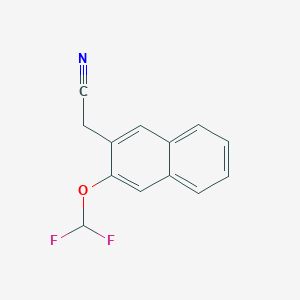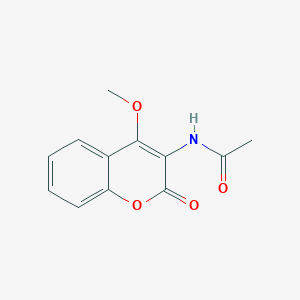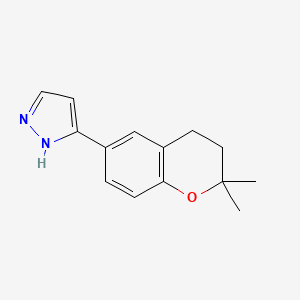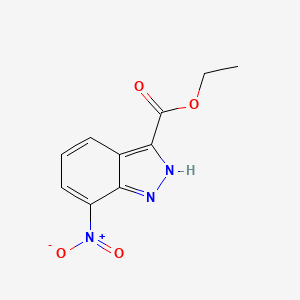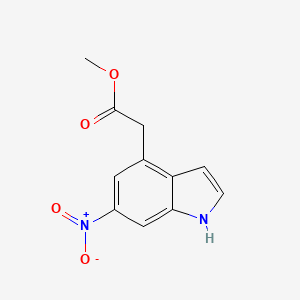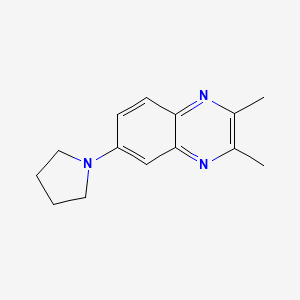
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two methyl groups at positions 2 and 3, and a pyrrolidinyl group at position 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone such as 2,3-butanedione under acidic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoxaline core with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Pyrrolidine with sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
科学研究应用
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s bioactivity.
相似化合物的比较
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the pyrrolidinyl group, resulting in different reactivity and bioactivity.
6-(Pyrrolidin-1-yl)quinoxaline: Lacks the methyl groups, affecting its chemical properties and applications.
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline: Similar structure but with a piperidinyl group instead of pyrrolidinyl, leading to different biological interactions.
Uniqueness
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline is unique due to the combination of its quinoxaline core, methyl substitutions, and pyrrolidinyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
2,3-dimethyl-6-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C14H17N3/c1-10-11(2)16-14-9-12(5-6-13(14)15-10)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI 键 |
ATZNIKPJJLLPLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N3CCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methoxy-4,5-dihydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B15067139.png)
![Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B15067141.png)
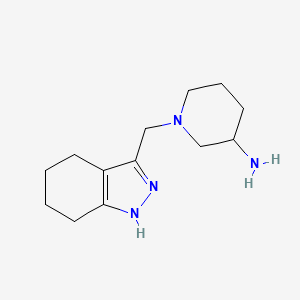
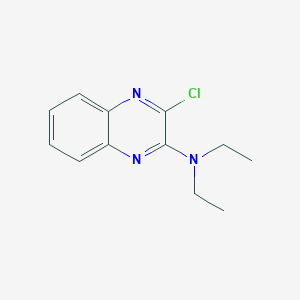
![8-Bromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B15067160.png)

